3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
Overview
Description
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is an organic compound with the molecular formula C12H7F3N2O3. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety through an ether linkage. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Scientific Research Applications
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Safety and Hazards
While specific safety and hazard information for “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” was not found, similar compounds are generally advised to be handled with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine.
Ether Formation: The pyrimidine derivative is then reacted with 3-hydroxybenzoic acid under suitable conditions to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- 3-{[4-(Trifluoromethyl)phenyl]oxy}benzoic acid
- 3-{[4-(Trifluoromethyl)thiazol-2-yl]oxy}benzoic acid
Uniqueness
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-4-5-16-11(17-9)20-8-3-1-2-7(6-8)10(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCDGYPVORJOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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